N-[3-(dimethylamino)propyl]-2-iodobenzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-2-iodobenzamide is an organic compound that features a benzamide core substituted with a dimethylamino propyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 3-(dimethylamino)propylamine.
Amide Formation: The carboxylic acid group of 2-iodobenzoic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester intermediate.
Amine Coupling: The active ester intermediate then reacts with 3-(dimethylamino)propylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis.
Major Products
Substitution: Products include thiol-substituted or amine-substituted benzamides.
Oxidation: Products include N-oxide derivatives.
Reduction: Products include reduced amine derivatives.
Hydrolysis: Products include 2-iodobenzoic acid and 3-(dimethylamino)propylamine.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the synthesis of functional materials, such as polymers and hydrogels, due to its ability to undergo polymerization and cross-linking reactions.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Chemical Biology: The compound is employed in the design of molecular probes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions facilitate the binding of the compound to its target, modulating its activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but lacks the iodine atom.
N-[3-(dimethylamino)propyl]carbodiimide: Contains a carbodiimide group instead of the benzamide core.
N-[3-(dimethylamino)propyl]acrylamide: Similar in structure but contains an acrylamide group.
Uniqueness
N-[3-(dimethylamino)propyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for halogen bonding. This feature differentiates it from other similar compounds and enhances its utility in specific applications, such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H17IN2O |
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Molecular Weight |
332.18 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-iodobenzamide |
InChI |
InChI=1S/C12H17IN2O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16) |
InChI Key |
TUPBRWMWJSQTQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
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